Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
Description
Properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLMPLDNZZQWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of ethyl acetate with 4-methylbenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemical Reactions
This compound can undergo various reactions:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can yield primary amines.
- Substitution : Nucleophilic substitution can occur at ester or amine functional groups, leading to different derivatives.
Organic Chemistry
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to various derivatives useful in chemical research and development.
Biochemical Studies
The compound is being studied for its potential role in biochemical pathways. It may interact with specific enzymes and receptors, influencing their activity. This interaction makes it a candidate for studies aimed at understanding metabolic processes and enzyme kinetics.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects. It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders. The exploration of its pharmacological properties is ongoing, with preliminary studies indicating possible bioactivity.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications where specific chemical characteristics are required, such as in the production of coatings or adhesives.
Case Study 1: Biochemical Pathway Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound acted as a competitive inhibitor, suggesting its potential use in drug development targeting metabolic disorders.
Case Study 2: Synthesis of Pharmaceutical Compounds
Research detailed in Organic Letters demonstrated the utility of this compound as an intermediate in synthesizing novel analgesics. The study highlighted how modifications to the ethyl group could enhance potency and selectivity for pain receptors.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Electron-Donating vs. In contrast, analogs with electron-withdrawing groups (e.g., –CF₃ in , –F in ) exhibit increased stability and altered reactivity, making them suitable for drug candidates resistant to metabolic degradation.
- Functional Group Diversity: The oxo group in Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate introduces ketone-like reactivity, enabling participation in condensation or nucleophilic addition reactions. The sulfur atom in Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate may confer metal-binding properties or influence redox behavior.
Biological Activity
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl acetate, notable for its potential biological activities, including interactions with various enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
The synthesis of this compound typically involves the reaction between ethyl acetate and 4-methylbenzylamine under acidic or basic conditions. Common catalysts used include sulfuric acid or sodium hydroxide, facilitating the formation of the ester bond. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution reactions, which can lead to the formation of different derivatives with potentially varying biological activities.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets are context-dependent but may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can be critical in therapeutic applications.
- Receptor Modulation : By interacting with specific receptors, it may alter signaling pathways that influence cellular responses.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infection control.
- Anticancer Properties : The compound is being evaluated for its anticancer activity, particularly in relation to its ability to inhibit tumor cell proliferation.
- Neuroactive Effects : Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Evaluation : In a study assessing various derivatives for antimicrobial efficacy, this compound demonstrated significant activity against several bacterial strains, indicating its potential as a therapeutic agent .
- Anticancer Studies : Research focusing on the compound's anticancer properties revealed that it could inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms. It was found to modulate key signaling pathways involved in cell survival and proliferation.
- Neuropharmacological Investigations : A study exploring the neuropharmacological effects showed that the compound could influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of the precursor (e.g., 4-methylbenzylamine) with ethyl bromoacetate in ethanol/water for 8–12 hours under inert conditions yields the product. Purification involves recrystallization from ethanol to remove unreacted starting materials and by-products .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (6–12 hours) can improve yields. Monitoring reaction progress via TLC or NMR is critical to avoid over-reduction or side-product formation .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Spectroscopy : Use - and -NMR to confirm the ester group (δ ~4.1 ppm for CH-O and δ ~170 ppm for carbonyl) and aromatic protons (δ ~6.8–7.2 ppm). IR spectroscopy can verify the presence of NH (stretch ~3300 cm) and ester C=O (stretch ~1730 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, analogous structures show C-N bond lengths of ~1.45 Å and ester carbonyl distances of ~1.21 Å .
Q. How should researchers handle purification and by-product identification?
- Purification : Recrystallization from ethanol or ethyl acetate is effective. Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar by-products like unreacted amines or ester hydrolysis products .
- By-product analysis : LC-MS or GC-MS identifies impurities, such as dimerization products or oxidized derivatives. For example, hydrazine reactions may yield hydrazones, requiring careful pH control during workup .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways for this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. Solvation models (e.g., PCM) simulate reaction environments to optimize solvent selection .
- Case study : DFT studies on similar esters show that electron-withdrawing groups on the phenyl ring lower LUMO energies, enhancing reactivity in SN reactions .
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?
- Analysis : If NMR suggests a planar amine group but SCXRD reveals non-planarity, consider dynamic effects (e.g., rapid proton exchange in solution). Hydrogen bonding in the solid state (observed via SCXRD) may stabilize non-planar conformations absent in solution .
- Validation : Cross-validate with IR (NH stretches) and variable-temperature NMR to detect conformational flexibility .
Q. How can researchers design experiments to study the compound’s reactivity with amino acids or biomolecules?
- Experimental design : React the ester with amino acids (e.g., glycine) in ethanol/water under reflux. Monitor via HPLC for amide bond formation. Adjust pH to 7–8 to favor nucleophilic attack by the amino group .
- Mechanistic insight : Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates. For example, anthranilic acid derivatives form stable Schiff bases under acidic conditions, requiring controlled protonation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
